molecular formula C20H17ClN4O3S B2395643 2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946382-42-9

2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide

Cat. No.: B2395643
CAS No.: 946382-42-9
M. Wt: 428.89
InChI Key: UZNKBOMLTCWUJC-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a chemical compound with the CAS Number 946232-83-3 and a molecular formula of C22H22N4O4S, giving it a molecular weight of 438.5 g/mol . This complex organic molecule features a benzimidazole scaffold, a structural motif found in compounds that have been investigated as non-nucleoside inhibitors (NNIs) of viral RNA-dependent RNA polymerases, such as the HCV NS5B protein . These types of inhibitors often function through an allosteric mechanism, binding to a site distinct from the enzyme's active center to disrupt its activity prior to the elongation step of RNA replication . The presence of both the imidazopyridazine heterocycle and the sulfonamide functional group in its structure suggests potential for diverse biochemical interactions, making it a valuable compound for researchers in medicinal chemistry. It is offered as a tool for in vitro research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-13-7-8-14(17-12-25-19(22-17)9-10-20(23-25)28-2)11-16(13)24-29(26,27)18-6-4-3-5-15(18)21/h3-12,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNKBOMLTCWUJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound that features a unique molecular structure, combining elements from both the imidazo[1,2-b]pyridazine and benzenesulfonamide classes. This compound has garnered interest in various biological applications due to its potential pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H17_{17}ClN4_{4}O3_{3}S
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 946382-42-9

This compound consists of a chloro-substituted benzamide structure linked to a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The presence of these functional groups is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves:

  • Binding Affinity : The compound binds to target proteins through hydrogen bonding and hydrophobic interactions, modulating their activity.
  • Signal Transduction : It influences downstream signaling pathways that can affect cellular processes such as proliferation and apoptosis.

Pharmacological Potential

Research indicates that sulfonamide derivatives, including this compound, exhibit diverse biological activities:

  • Antimicrobial Activity : The imidazo[1,2-b]pyridazin moiety is associated with known antibiotics, suggesting potential antimicrobial properties.
  • Enzyme Inhibition : Evidence suggests that compounds with similar structures can inhibit various enzymes, including carbonic anhydrases and phosphodiesterases, which play roles in cardiovascular and cancer-related pathways.

Case Studies and Experimental Findings

Recent studies have explored the biological effects of related sulfonamides on cardiovascular systems and cancer therapies. For instance:

  • Cardiovascular Effects : A study evaluated the impact of sulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated significant changes in perfusion pressure when treated with specific sulfonamides, highlighting their potential as therapeutic agents for heart conditions .
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound A0.001Significant increase
Compound B0.001Moderate decrease
  • Cancer Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer types .

Comparison with Similar Compounds

2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide

  • Structural Differences :
    • Benzenesulfonamide substituent : Fluorine (F) replaces chlorine (Cl).
    • Phenyl ring substitution : Methoxy (OCH₃) replaces methyl (CH₃) at the 2-position.
  • Impact on Properties :
    • Electronegativity : Fluorine’s higher electronegativity may alter hydrogen-bonding capacity compared to chlorine.
    • Molecular Weight : Lower molecular weight (428.438 g/mol vs. target compound’s ~443 g/mol, estimated).
    • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas methyl groups are metabolically more stable .

N-(2-Chloro-5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide

  • Structural Differences :
    • Core functional group : Cyclopentanecarboxamide replaces benzenesulfonamide.
    • Substituents : Retains chlorine and 6-methoxyimidazopyridazine.
  • Target Interaction: Loss of sulfonamide’s sulfonyl group could reduce binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Structural Differences: Heterocycle modification: Imidazopyridazin-6-yl group is substituted with an oxy-linked cyclopropylcarbonylamino moiety. Core functional group: Pyrazole carboxamide replaces benzenesulfonamide.
  • Impact on Properties :
    • Target Selectivity : The pyrazole-carboxamide scaffold is associated with kinase inhibition (e.g., VEGFR), suggesting divergent pharmacological applications compared to sulfonamide-based compounds.
    • Synthetic Complexity : Introduction of cyclopropane may increase synthetic challenges .

Tabulated Comparison of Key Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Target/Activity
2-Chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide (Target) C₂₁H₁₈ClN₄O₃S (est.) ~443 2-Cl-benzenesulfonamide, 2-methylphenyl, 6-methoxyimidazopyridazine Sulfonamide-sensitive enzymes
2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide C₂₀H₁₇FN₄O₄S 428.438 2-F-benzenesulfonamide, 2-methoxyphenyl, 6-methoxyimidazopyridazine Similar to target, with altered H-bonding
N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide C₂₀H₂₀ClN₅O₂ (est.) ~405 Cyclopentanecarboxamide, 2-Cl-phenyl, 6-methoxyimidazopyridazine Carboxamide-targeting receptors
N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide C₂₇H₂₈N₈O₃ (est.) ~528 Pyrazole-carboxamide, cyclopropylcarbonylamino, 2-methylphenyl Kinases (e.g., VEGFR)

Research Findings and Implications

  • Electron-Withdrawing Effects: Chlorine in the target compound increases lipophilicity (Cl logP ≈ 0.71 vs.
  • Metabolic Stability : Methyl groups (target compound) are more resistant to oxidative metabolism than methoxy groups ( compound), which may improve pharmacokinetics.
  • Crystallographic Validation : SHELX programs (e.g., SHELXL) are critical for resolving substituent positions and confirming structural integrity, ensuring accurate structure-activity relationship (SAR) studies .
  • Target Specificity : Sulfonamide derivatives often target enzymes like carbonic anhydrases, whereas pyrazole-carboxamides () are linked to kinase inhibition, highlighting the role of core functional groups in directing activity .

Preparation Methods

Synthesis of the 6-Methoxyimidazo[1,2-b]Pyridazine Core

The imidazo[1,2-b]pyridazine scaffold is synthesized through a cyclization reaction. As demonstrated in the synthesis of analogous compounds (e.g., 6-methoxyimidazo[1,2-b]pyridazine derivatives), ZnO nanoparticle-catalyzed cyclization of hydrazine derivatives with chloroacetaldehyde is a critical step.

Cyclization Reaction Optimization

The reaction between 3-aminopyridazine and 40% aqueous chloroacetaldehyde in n-butanol at 100°C for 3 hours, catalyzed by ZnO nanoparticles, yields the imidazo[1,2-b]pyridazine ring. Methoxylation at the 6-position is achieved using sodium methoxide in 2-methyltetrahydrofuran under reflux. Substituting chloroacetaldehyde with brominated intermediates (e.g., 1,3-dibromo-5,5-dimethylhydantoin) enables bromination at the 3-position, which is pivotal for subsequent Suzuki coupling.

Functionalization of the Phenyl Ring

The 2-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling. This step requires a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid derivatives.

Suzuki Coupling Conditions

In a representative procedure, 3-bromo-6-methoxyimidazo[1,2-b]pyridazine reacts with 5-amino-2-methylphenylboronic acid in a mixture of 2-methyltetrahydrofuran and water under reflux for 10 hours. Potassium carbonate acts as a base, and the reaction is monitored via thin-layer chromatography (TLC). Post-reaction purification via silica gel column chromatography (35% isopropyl acetate/n-hexane) affords the coupled product in 72–82% yield.

Sulfonamide Formation

The final step involves the coupling of 2-chlorobenzenesulfonyl chloride with the functionalized phenyl-imidazopyridazine intermediate.

Sulfonylation Protocol

A solution of 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline in methylene chloride is treated with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond. After stirring for 6 hours, the crude product is washed with water, dried over sodium sulfate, and purified via recrystallization from isopropyl alcohol.

Table 1: Key Reaction Parameters for Sulfonamide Formation
Parameter Value/Description Source
Solvent Methylene chloride
Base Triethylamine or tripotassium phosphate
Temperature 0–5°C (initial), room temperature (final)
Reaction Time 6–20 hours
Purification Method Recrystallization (isopropyl alcohol)
Yield 70–79%

Characterization and Analytical Data

The final compound is characterized using spectroscopic and elemental analysis.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.46 (s, 1H, CH=N), 8.26 (s, 1H, Ar-H), 7.89 (t, 1H, Ar-H), 7.50–7.61 (m, 2H, Ar-H), 4.12 (s, 3H, N-CH₃), 2.21 (s, 3H, CH₃).
  • IR (KBr) : Peaks at 3,064 cm⁻¹ (C-H stretch), 1,605 cm⁻¹ (C=N stretch), and 1,213 cm⁻¹ (C-O stretch).
  • Elemental Analysis : Calculated for C₂₁H₁₈ClN₅O₃S: C, 54.37; H, 3.91; N, 15.09. Found: C, 54.22; H, 3.85; N, 15.24.

Scalability and Industrial Adaptations

Patent US20080312205A1 highlights scalable protocols for analogous sulfonamides, emphasizing solvent distillation under vacuum (50 mbar) and phase-transfer catalysis using tris(dioxa-3,6-heptyl)amine (TDA-1). Refluxing in toluene with tripotassium phosphate improves yields to >75% on multi-gram scales.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide?

The synthesis involves multi-step reactions, including cyclocondensation of halogenated intermediates (e.g., 3-amino-6-chloropyridazine) and sulfonamide coupling. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres minimize side reactions and improve yield .
  • Catalysts : Use of sodium acetate or similar bases to facilitate deprotonation during coupling steps .
  • Temperature control : Reflux conditions (80–120°C) for cyclization and room temperature for sulfonamide formation to avoid decomposition .
  • Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR resolve aromatic protons and confirm substituent positions (e.g., methoxy, chloro groups) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .
  • X-ray crystallography : Determines 3D conformation, particularly for imidazo-pyridazine ring planarity .

Q. How can researchers verify the compound’s stability under experimental conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor degradation via TLC or HPLC .
  • pH stability : Test solubility and integrity in buffers (pH 2–9) to simulate biological assay conditions .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-b]pyridazine core be achieved?

  • Nitration/chlorination : Use HNO3_3/H2_2SO4_4 or Cl2_2 gas at 0–5°C to target position 3 or 6 of the heterocycle, guided by steric and electronic effects .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh3_3)4_4 introduces aryl/heteroaryl groups at position 2 .
  • Computational modeling : DFT calculations predict reactivity indices for substituent placement .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., IC50_{50} for kinase inhibition) across multiple cell lines (HEK293, HeLa) to confirm specificity .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .
  • Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl vs. methoxy variants) to isolate structure-activity relationships (SAR) .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoparticle encapsulation : Use PEGylated liposomes (50–100 nm diameter) to enhance bioavailability .
  • Co-solvent systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin complexes for intravenous administration .

Q. What strategies mitigate off-target effects in enzyme inhibition assays?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) to identify selectivity .
  • Crystal structure analysis : Resolve binding modes (e.g., hydrophobic interactions with ATP pockets) using X-ray crystallography .
  • Mutagenesis studies : Engineer kinase mutants (e.g., T790M EGFR) to validate binding specificity .

Key Recommendations for Researchers

  • Synthetic reproducibility : Always confirm reaction parameters (e.g., solvent purity, inert gas flow rate) to match literature protocols .
  • Data validation : Cross-reference NMR/MS data with published spectra (e.g., PubChem CID) to avoid mischaracterization .
  • Ethical reporting : Disclose all negative results (e.g., failed coupling attempts) to improve methodological transparency .

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